Epoxiconazol

Übersicht

Beschreibung

Synthesis Analysis

An efficient and green synthetic method for producing epoxiconazole involves the catalysis by pyridine-2-carboxylic acid manganese(II) complex, using hydrogen peroxide as the terminal oxidant. This process, yielding epoxiconazole from (Z)-3-(1H-1,2,4-triazole)-2-(4-fluorophenyl)-1-(2-chlorophenyl)propene, boasts an overall yield of up to 80%, demonstrating potential for industrial scalability while minimizing environmental impact (姜鹏 孟志褚岩凤 & Chu Yanfeng Jiang Peng Meng Zhi, 2013).

Molecular Structure Analysis

The molecular interactions of epoxiconazole with proteins such as human and bovine serum albumin have been studied using spectroscopic methods and molecular modeling. These studies have provided insights into the binding mechanisms, revealing that epoxiconazole forms complexes with serum albumin through hydrogen bonds and van der Waals interactions. The association constants and thermodynamic parameters obtained from these analyses indicate that the binding is influenced by the structural features of epoxiconazole and the specific albumin subtype (Katarína Golianová et al., 2021).

Chemical Reactions and Properties

Epoxiconazole's stability and reactivity under various environmental conditions are crucial for understanding its persistence and potential impact. Studies on its degradation in artificial wetlands and forest buffers under flooded conditions have shown that while its mineralization is slow and low, significant formation of metabolites occurs. These findings suggest that epoxiconazole's persistence in certain ecosystems can lead to prolonged exposure risks for non-target organisms (E. Passeport et al., 2011).

Physical Properties Analysis

The adsorption behavior of epoxiconazole in soils is influenced by factors such as pH, organic matter content, and soil mineral composition. This behavior is critical for assessing its mobility, bioavailability, and potential for leaching into groundwater. Studies have identified pH as a significant factor negatively correlated with epoxiconazole adsorption, indicating that its environmental fate is highly dependent on soil characteristics (N. Bošković et al., 2020).

Chemical Properties Analysis

The impact of epoxiconazole on the terpenoid profiles of oilseed rape plantlets has been explored through a targeted metabolomic approach. The research revealed that exposure to varying concentrations of epoxiconazole affects the emission of specific terpenes, such as β-elemene and (E,E)-α-farnesene. These findings underscore the fungicide's influence on plant secondary metabolism, which could have implications for plant health and resistance to stressors (Bastien Durenne et al., 2019).

Wissenschaftliche Forschungsanwendungen

Fungizid im Landbau

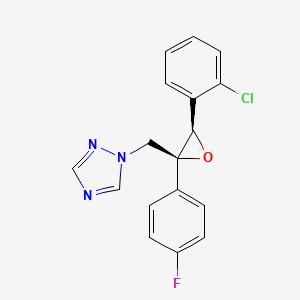

Epoxiconazol ist ein Triazol-Fungizid, das häufig im Landbau verwendet wird {svg_1}. Es wird eingesetzt, um Nutzpflanzen vor einer Vielzahl von Pilzkrankheiten zu schützen {svg_2}.

Häusliche Verwendung

Neben der landwirtschaftlichen Anwendung wird this compound auch für häusliche Zwecke eingesetzt {svg_3}. Allerdings kann eine übermäßige Anwendung dieses Pestizids zu einer Reihe von nachteiligen Auswirkungen auf Nicht-Zielorganismen, einschließlich Menschen, führen {svg_4}.

Untersuchung der toxischen Wirkungen

Es wurden Untersuchungen durchgeführt, um die toxischen Wirkungen von this compound auf die Leber und die Nieren von Wistar-Ratten zu untersuchen {svg_5}. Die Studie ergab, dass die Exposition gegenüber this compound die hepatische und renale Lipidperoxidation signifikant verstärkt {svg_6}.

Genotoxizitätsforschung

This compound wurde in der Genotoxizitätsforschung eingesetzt. Studien haben gezeigt, dass die Verabreichung von this compound dosisabhängig zu einem Anstieg der DNA-Schädigung führt {svg_7}.

Biochemische Forschung

This compound wurde in der biochemischen Forschung eingesetzt, um seine Auswirkungen auf Leber- und Nieren-Antioxidans-Enzyme wie Superoxiddismutase (SOD), Katalase (CAT), Glutathionperoxidase (GPx) und Glutathion-S-Transferase (GST) zu untersuchen {svg_8}.

Bioremediation

Es wurden Untersuchungen durchgeführt, um bakterielle Konsortien zu optimieren, die this compound abbauen können {svg_9}. Eine Ko-Kultur der Stämme Hydrogenophaga eletricum 5AE und Methylobacillus sp. 8AE erwies sich als die effizienteste bei der Biodegradierung von this compound {svg_10}.

Pestizidrisikobewertung

This compound wurde hinsichtlich seines Risikos als Pestizid für Getreide und Zuckerrüben bewertet {svg_11}. Die Bewertung beruhte auf den repräsentativen Anwendungen von this compound als Fungizid {svg_12}.

Auswirkung auf Reisbrand und Reisertrag

Eine Studie wurde durchgeführt, um die Auswirkungen von this compound auf Reisbrand und Reisertrag in China zu untersuchen {svg_13}. Das Fungizid wurde im Schossen- und Blühstadium angewendet {svg_14}.

Wirkmechanismus

Target of Action

Epoxiconazole is a fungicide that primarily targets fungi cells infesting useful plants . It specifically inhibits the metabolism of these fungi cells, thereby preventing the growth of the mycelia (fungal cells) and limiting the production of conidia (mitospores) .

Mode of Action

As an azole, Epoxiconazole actively stops the production of new fungi spores and inhibits the biosynthesis of existing hostile cells . It works as an eradicant by encapsulating fungal haustoria, which are then cut off from their nutrient supply and therefore die . This mechanism of action is based on the inhibition of the cytochrome P450-dependent monooxygenase system, a group of heme-containing proteins responsible for the detoxication and bioactivation of drugs, carcinogens, and pesticides .

Biochemical Pathways

Epoxiconazole’s action leads to significant biochemical modifications. For instance, exposure to Epoxiconazole enhances hepatic and renal lipid peroxidation, accompanied by an increase in the level of protein oxidation . It also induces an increase in the levels of DNA damage in a dose-dependent manner . Furthermore, the activities of liver and kidney antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and glutathione S-transferase (GST) are significantly increased in Epoxiconazole-treated organisms .

Pharmacokinetics

For instance, they are known to have a large mean apparent volume of distribution after oral administration, suggesting extensive extravascular distribution and penetration into intracellular spaces . They are also known to bind predominantly to albumin, and the extent of protein binding is high .

Result of Action

The administration of Epoxiconazole leads to a disruption of the hepatic and renal functions . It causes severe damage in the overall histo-architecture of liver and kidney tissues, suggesting that administration of Epoxiconazole induces a marked deregulation of liver and kidney functions .

Action Environment

Epoxiconazole is a broad-spectrum fungicide developed to protect crops . It is used in various environments, including cereals (mainly wheat, barley, rye, and triticale), soybeans, banana, rice, coffee, turnips, and red as well as sugar beets . It has a low aqueous solubility and is relatively volatile, which may persist in both soil and water systems . It is moderately toxic to birds, honeybees, earthworms, and most aquatic organisms .

Safety and Hazards

Zukünftige Richtungen

The European Food Safety Authority (EFSA) has conducted a peer review of the initial risk assessment for the pesticide active substance epoxiconazole . This review was requested by the European Commission following the submission and evaluation of confirmatory data regarding residues and ecotoxicology .

Eigenschaften

IUPAC Name |

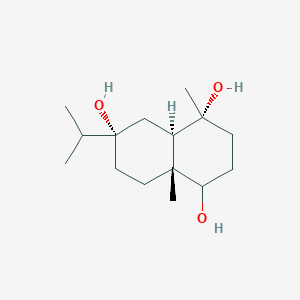

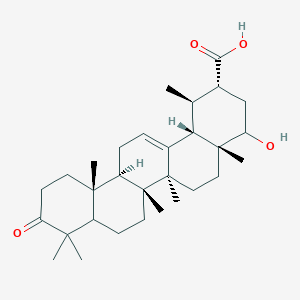

1-[[(2S,3R)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClFN3O/c18-15-4-2-1-3-14(15)16-17(23-16,9-22-11-20-10-21-22)12-5-7-13(19)8-6-12/h1-8,10-11,16H,9H2/t16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYFCFLJBGAQRS-IAGOWNOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2C(O2)(CN3C=NC=N3)C4=CC=C(C=C4)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@@H]2[C@@](O2)(CN3C=NC=N3)C4=CC=C(C=C4)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClFN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1040372, DTXSID40891575 | |

| Record name | Epoxiconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-{[(2R,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Epoxiconazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21397 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000045 [mmHg] | |

| Record name | Epoxiconazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21397 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

133855-98-8, 476648-91-6 | |

| Record name | Epoxiconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133855-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epoxiconazole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133855988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epoxiconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-{[(2R,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2RS,3RS)-3-(2-chlorophenyl)-2-(4-fluorophenyl)-[(1H-1,2,4-triazol-1-yl)methyl]oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-1,2,4-Triazole, 1-[[(2R,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)-2-oxiranyl]methyl]-, rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPOXICONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U80T84L776 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the primary mechanism of action of epoxiconazol?

A1: this compound, like other triazole fungicides, disrupts the biosynthesis of ergosterol, a critical component of fungal cell membranes [, , ]. This disruption compromises the integrity and function of the fungal cell membrane, ultimately leading to growth inhibition and cell death.

Q2: How does the inhibition of ergosterol biosynthesis specifically target fungi?

A2: Ergosterol is a sterol found predominantly in fungal cell membranes, while animal cells primarily contain cholesterol. This compound specifically targets the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is involved in a crucial step of ergosterol synthesis [, ]. This selectivity for fungal CYP51 over mammalian CYP enzymes contributes to its efficacy against fungi with minimal impact on mammalian cells.

Q3: Which fungal diseases have been effectively controlled by this compound in field trials?

A3: Research has demonstrated the effectiveness of this compound in controlling a broad spectrum of fungal diseases across various crops. Field trials highlight its success in managing diseases such as:

- Asian Soybean Rust (Phakopsora pachyrhizi) in soybean crops [, , ].

- Net Blotch (Drechslera teres) in barley crops [].

- Coffee Leaf Rust (Hemileia vastatrix) in coffee plants [, , ].

- Yellow Spot (Drechslera tritici-repentis) in wheat crops [, , , ].

Q4: How does the timing of this compound application affect its efficacy in controlling fungal diseases?

A4: Research suggests that the timing of this compound application significantly influences its efficacy in disease management [, , ]. Preventive applications, initiated before the onset of disease symptoms or during the early stages of infection, have consistently demonstrated greater disease control compared to curative applications applied after the disease has progressed significantly.

Q5: Have there been any studies exploring the impact of this compound on disease progress curves?

A5: Yes, several studies have examined the effect of this compound on disease progress curves, often utilizing the Area Under the Disease Progress Curve (AUDPC) as a measure of disease severity over time. Results consistently indicate that treatments with this compound, particularly those applied preventively, significantly reduce AUDPC values compared to untreated controls [, , ].

Q6: What is the molecular formula and weight of this compound?

A6: this compound has the molecular formula C15H17ClN3O2 and a molecular weight of 307.77 g/mol.

Q7: Are there any particular challenges associated with the formulation of this compound?

A7: this compound, like many triazole fungicides, exhibits low solubility in water, posing challenges in formulation and application []. Researchers have explored various strategies to overcome these limitations and enhance its solubility and bioavailability, including the use of specific adjuvants, such as mineral oil and polyoxyethylene alkylphenol ether []. These adjuvants can improve the dispersion and spreading of this compound on leaf surfaces, potentially enhancing its uptake and efficacy.

Q8: Has resistance to this compound been observed in any fungal pathogens?

A8: Yes, cases of reduced sensitivity to this compound have been reported in certain fungal species, raising concerns about the potential for resistance development [, ]. This highlights the importance of resistance monitoring and the implementation of resistance management strategies, such as the use of fungicides with different modes of action, to ensure the long-term sustainability of this compound and other fungicides.

Q9: What are the potential environmental impacts of this compound use?

A9: The environmental fate and ecotoxicological effects of this compound have been areas of investigation due to concerns regarding its potential impact on non-target organisms and ecosystems. Studies have focused on assessing its potential toxicity to aquatic organisms, such as Daphnia similis and Pseudokirchneriella subcapitata, as well as soil organisms like collembolans [, , ]. These studies provide valuable insights into the potential risks associated with this compound use and emphasize the importance of responsible application practices to minimize negative environmental impacts.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.